2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a piperazine ring and a trimethylpyrimidine moiety. The presence of these functional groups makes it a molecule of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction. This step involves reacting the quinoxaline derivative with a piperazine compound under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Attachment of the Trimethylpyrimidine Moiety: The final step involves the alkylation of the piperazine nitrogen with 2,5,6-trimethylpyrimidine. This reaction is typically carried out using an alkylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms. Solvent recovery and recycling, as well as waste management, would be crucial aspects of the industrial process to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
- **Sub
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced quinoxaline derivatives.
Properties
IUPAC Name |
2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-13-14(2)21-16(4)23-19(13)25-9-11-26(12-10-25)20-15(3)22-17-7-5-6-8-18(17)24-20/h5-8H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOSCZIMKGCGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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